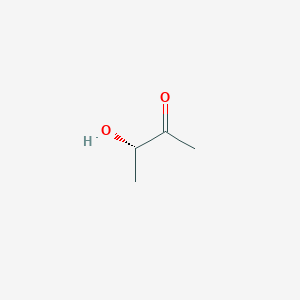
4-(tert-Butoxycarbonylamino)-3-(4-chlorophenyl)butanoic acid
説明
4-(tert-Butoxycarbonylamino)-3-(4-chlorophenyl)butanoic acid, commonly known as Boc-L-phenylalanine, is an amino acid derivative that has gained attention in the field of pharmaceutical and medicinal chemistry due to its potential therapeutic applications. Boc-L-phenylalanine is a chiral compound that can exist in two enantiomeric forms, L and D, with the former being the biologically active form.
作用機序
The mechanism of action of Boc-L-phenylalanine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. Specifically, Boc-L-phenylalanine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in cancer invasion and metastasis. Additionally, Boc-L-phenylalanine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Boc-L-phenylalanine has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, modulation of the immune system, and anti-inflammatory and analgesic properties. Additionally, Boc-L-phenylalanine has been shown to have antioxidant properties, which can help protect cells from oxidative stress and damage.
実験室実験の利点と制限
One of the main advantages of using Boc-L-phenylalanine in lab experiments is its ability to selectively inhibit MMPs, which are involved in various pathological conditions, including cancer, arthritis, and cardiovascular disease. Additionally, Boc-L-phenylalanine has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using Boc-L-phenylalanine in lab experiments is its relatively low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of Boc-L-phenylalanine, including the optimization of its synthesis method, the investigation of its potential therapeutic applications in other diseases, and the development of more efficient and targeted delivery systems. Additionally, further studies are needed to elucidate the mechanism of action of Boc-L-phenylalanine and its effects on various signaling pathways involved in cancer and inflammation. Overall, Boc-L-phenylalanine has shown promising results in preclinical studies, and further research is needed to fully realize its potential as a therapeutic agent.
科学的研究の応用
Boc-L-phenylalanine has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, by inducing cell cycle arrest and apoptosis. Additionally, Boc-L-phenylalanine has been investigated for its anti-inflammatory and analgesic properties, as well as its ability to modulate the immune system.
特性
IUPAC Name |
3-(4-chlorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(8-13(18)19)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEIMCIEKVQSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



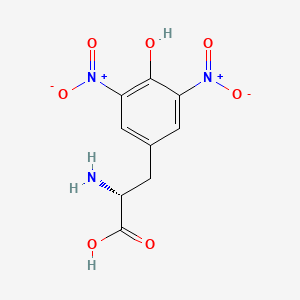

![Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B3284175.png)
![6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B3284191.png)

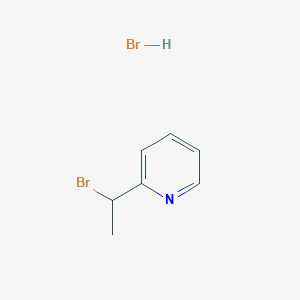
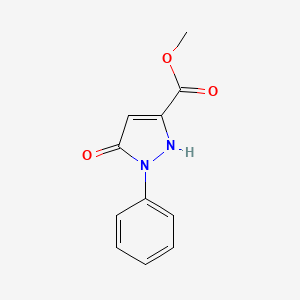
![6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole](/img/structure/B3284225.png)
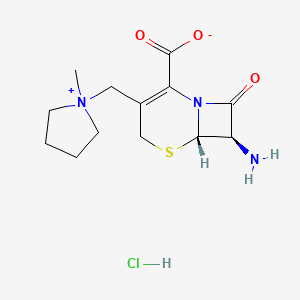
![1H-Benzotriazole,1-[(2-amino-4-thiazolyl)(methoxyimino)acetyl]-, 3-oxide, (Z)-(9CI)](/img/structure/B3284245.png)
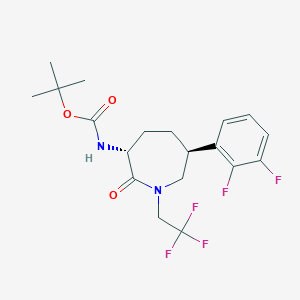
![Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3284249.png)

